Lipophilicity vs. Structural Analogs
The 4-chlorophenyl substituent confers significantly higher computed lipophilicity compared to the unsubstituted phenyl and 4-fluorophenyl analogs [1]. Ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate has an XLogP3 of 4.4, versus 3.8 for the phenyl analog and 3.9 for the 4-fluorophenyl analog, representing a +0.6 and +0.5 logP unit increase respectively, which corresponds to approximately 4-fold higher octanol-water partitioning.
Δ +0.6 logP vs. phenyl analog; Δ +0.5 logP vs. 4-fluorophenyl analog
| Evidence Dimension | Lipophilicity (XLogP3-AA computed value) |
|---|---|
| Target Compound Data | XLogP3 = 4.4 |
| Comparator Or Baseline | Ethyl 5-phenylthiophene-2-carboxylate: XLogP3 = 3.8; Ethyl 5-(4-fluorophenyl)thiophene-2-carboxylate: XLogP3 = 3.9 |
| Quantified Difference | +0.6 logP vs. phenyl analog; +0.5 logP vs. 4-fluorophenyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15). |
Why This Matters
Higher lipophilicity predicts improved membrane permeability for cellular assays and influences chromatographic behavior during purification; a difference of 0.5–0.6 logP is sufficient to alter bioavailability prediction and HPLC retention time substantially.
- [1] PubChem Compound Summaries: XLogP3 values extracted from PubChem computed properties for CIDs 2823745, 12323219, and 17390109. National Center for Biotechnology Information, 2025. View Source
